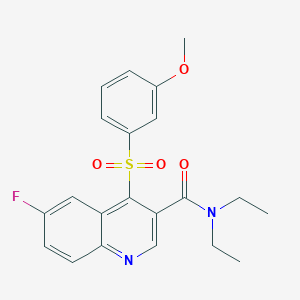

![molecular formula C20H22N2O4S B2422027 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 2097860-00-7](/img/structure/B2422027.png)

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide” is a complex organic compound. The compound contains a benzofuran moiety, which is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments .

Scientific Research Applications

Synthesis of Isoindoloquinoline Derivatives

This compound has been used in the synthesis of isoindoloquinoline derivatives . The synthesis was achieved through a Claisen–Smichdt-type condensation reaction . This application is significant as it allows for the creation of a novel derivative that belongs to the isoindolo[2,1-a]quinoline family .

Biological Properties of Benzofuran Derivatives

Benzofuran derivatives, such as the one , are considered privileged scaffolds due to their wide range of biological properties . Some derivatives have been evaluated for their antioxidant , anti-HIV-1 , antileishmanial , and antifungal properties.

Herbicidal Properties

Some phthalide derivatives, which include benzofuran compounds, are known for their herbicidal properties . This makes them valuable in the field of agriculture.

Intermediates in the Synthesis of Other Heterocyclic Systems

Phthalide derivatives are important intermediates in the synthesis of other relevant heterocyclic systems . This includes the synthesis of 2,3-dihydro-1H-isoindol-1-one derivatives .

Organic n-Doping Technology

Research has suggested that this compound could be useful in identifying applications of current organic n-doping technology . This could drive the design of next-generation n-type dopants that are air stable and capable of doping low-electron-affinity host materials in organic devices .

Synthesis of Pharmaceutically Important Derivatives

The compound has been used in the synthesis of pharmaceutically important 1,2-disubstituted benzimidazoles and 2,3-dihydro-1H-perimidine derivatives . These derivatives are important in the pharmaceutical industry due to their potential therapeutic applications .

Mechanism of Action

Target of Action

It’s known that 2,3-dihydrobenzofuran, a component of the compound, is an inhibitor of acetylcholinesterase (ache) . AChE is an enzyme that breaks down acetylcholine, a key neurotransmitter in the body, thus playing a crucial role in nerve signal transmission .

Mode of Action

If we consider the ache inhibitory activity of 2,3-dihydrobenzofuran, it can be inferred that the compound might prevent the breakdown of acetylcholine, thereby enhancing cholinergic transmission .

Biochemical Pathways

Given the potential ache inhibitory activity, it might influence the cholinergic pathway by increasing the availability of acetylcholine . This could have downstream effects on various physiological processes, including muscle contraction, heart rate, and memory processing.

Result of Action

If the compound does inhibit ache as suggested, it could lead to an increase in acetylcholine levels in the synaptic cleft, potentially enhancing cholinergic transmission . This could have various effects depending on the specific cells and tissues involved.

properties

IUPAC Name |

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4S/c23-20(21-13-16-14-26-19-6-2-1-5-18(16)19)15-7-9-17(10-8-15)27(24,25)22-11-3-4-12-22/h1-2,5-10,16H,3-4,11-14H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INLHPHSFHWQYKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3COC4=CC=CC=C34 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

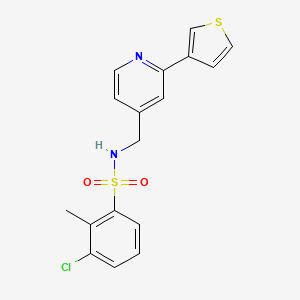

![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2421958.png)

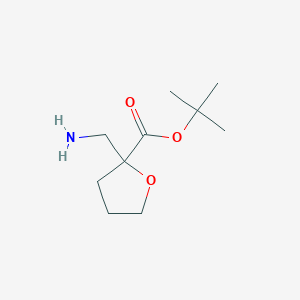

![4-[(6-Chloropyridin-3-yl)sulfonyl]-6-fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline](/img/structure/B2421962.png)

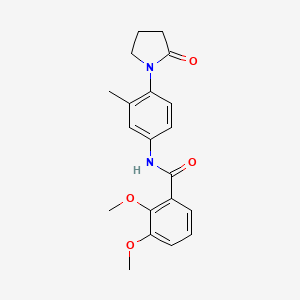

![2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetic Acid](/img/structure/B2421963.png)

![1-[4-[2-Keto-2-[4-(4-methoxyphenyl)piperazino]ethyl]thiazol-2-yl]-3-(2-methoxyphenyl)urea](/img/structure/B2421964.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)